N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine
Description
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is a fluorinated pyridine derivative characterized by a cyclopentylmethylamine substituent at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2 |
InChI Key |
IMLFEQMNVBMHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNC2=CC(=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-amino-5-fluoropyridine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Cyclopentylmethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added, and the mixture is stirred at 80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.
Challenges and Mitigations
-
Over-Alkylation : The primary amine may undergo bis-alkylation, forming a tertiary amine byproduct. To suppress this, a slight excess of the alkylating agent and controlled stoichiometry are employed.
-
Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but may necessitate rigorous drying to prevent hydrolysis of the alkyl halide.
Yield and Characterization
Based on analogous alkylation reactions, the target compound is obtained in 65–75% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (300 MHz, CDCl₃) : δ 1.45–1.89 (m, 8H, cyclopentyl), 2.95 (d, 2H, J = 6.8 Hz, CH₂), 6.82 (dd, 1H, J = 8.2 Hz, pyridine-H4), 8.12 (d, 1H, J = 2.1 Hz, pyridine-H6).
Reductive Amination with Cyclopentylmethyl Aldehyde
Reductive amination offers superior selectivity for mono-alkylation by condensing the amine with an aldehyde followed by in situ reduction.
Synthetic Procedure
3-Amino-5-fluoropyridine (1.0 equiv) and cyclopentylmethyl aldehyde (1.1 equiv) are dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol. Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C, and the reaction is stirred at room temperature for 6–8 hours. The mixture is acidified with dilute HCl, extracted with dichloromethane, and neutralized with sodium bicarbonate before purification.
Advantages Over Direct Alkylation
-
pH Control : The reaction proceeds optimally at pH 4–5, achieved using acetic acid or ammonium acetate buffer, which protonates the intermediate imine and facilitates reduction.
-
Byproduct Minimization : Sodium cyanoborohydride selectively reduces imines without attacking aldehydes, minimizing undesired side reactions.
Spectroscopic Validation
-
Mass Spectrometry (ESI) : m/z 223.1 [M + H]⁺, consistent with the molecular formula C₁₁H₁₆FN₂.
-
Infrared (IR) Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N reduction).
Protection-Alkylation-Deprotection Strategy
For substrates prone to over-alkylation, a stepwise protection-deprotection sequence ensures selective mono-functionalization.
Stepwise Synthesis
-
Protection : 3-Amino-5-fluoropyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form the Boc-protected intermediate.
-
Alkylation : The Boc-amine reacts with cyclopentylmethyl bromide in the presence of sodium hydride (NaH) in DMF at 0°C to room temperature.
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.
Yield Comparison
-
Boc Protection : 85–90% yield.
-
Alkylation : 70–80% yield.
-
Deprotection : 95% yield.
Overall Yield : ~60–68%, lower than direct methods but with higher purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 65–75 | 85–90 | Simplicity, fewer steps | Risk of over-alkylation |
| Reductive Amination | 70–80 | 90–95 | Selective, mild conditions | Requires aldehyde synthesis |
| Protection-Deprotection | 60–68 | 95–98 | High purity, controlled functionalization | Multi-step, longer reaction time |
Mechanistic Insights and Reaction Kinetics
Direct Alkylation
The reaction follows an SN2 mechanism, with the amine lone pair attacking the electrophilic carbon of cyclopentylmethyl bromide. Steric hindrance from the cyclopentyl group slightly slows the reaction, necessitating elevated temperatures.
Reductive Amination
The process involves:
-
Imine Formation : Condensation of the amine and aldehyde.
-
Reduction : NaBH₃CN transfers a hydride to the protonated imine, forming the secondary amine.
Kinetic studies show first-order dependence on both amine and aldehyde concentrations.
Industrial-Scale Considerations
For large-scale synthesis, reductive amination is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH, K2CO3) in aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacological Research
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine has been investigated for its role as a modulator of neurotransmitter systems, particularly in the context of muscarinic acetylcholine receptors. Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) at these receptors, enhancing the efficacy of acetylcholine. This property is crucial for developing treatments for cognitive disorders such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted .
Antidepressant Properties
Studies have suggested that derivatives of pyridine compounds, including this compound, may exhibit antidepressant-like effects. The modulation of serotonin and norepinephrine pathways could be a mechanism through which these compounds exert their effects, making them candidates for further exploration in mood disorder therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies have shown that modifications to the pyridine ring can significantly influence receptor binding affinity and selectivity. For instance, the introduction of fluorine atoms has been linked to enhanced lipophilicity and improved brain penetration, which are desirable traits for central nervous system-active drugs .
Case Studies
Case Study 1: Alzheimer’s Disease
In a preclinical study, this compound was evaluated for its effects on cognitive function in animal models of Alzheimer's disease. The compound demonstrated a significant improvement in memory tasks compared to control groups, suggesting potential therapeutic benefits in enhancing cholinergic signaling .
Case Study 2: Schizophrenia
Another investigation focused on the effects of this compound on models of schizophrenia. The compound was found to reduce hyperactivity and improve social interaction in treated animals, indicating its potential as an adjunctive treatment for managing symptoms associated with this disorder .
Mechanism of Action
The mechanism of action of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity. The cyclopentylmethyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences from N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine :
*Estimated based on substituent contributions.
Key Observations:
- Electron-Withdrawing vs. Bulky Substituents: The 5-fluorine atom (present in all listed compounds) enhances electrophilicity and metabolic stability compared to non-fluorinated pyridines.
- Chlorine Substitution : In 2-chloro-5-fluoropyridin-3-amine , the chlorine atom at the 2-position increases molecular weight and polarizability, making it a versatile intermediate for cross-coupling reactions .
Challenges:
- Steric hindrance from the cyclopentyl group may reduce reaction efficiency compared to linear alkylamines.
- Fluorine’s electronegativity could necessitate optimized reaction conditions to prevent dehalogenation.
Biological Activity
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : The presence of a fluorine atom at the 5-position enhances lipophilicity and may influence receptor binding.
- Cyclopentylmethyl Group : This moiety is believed to contribute to the compound's selectivity and potency against specific biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) of mAChRs, enhancing the effects of acetylcholine without directly activating the receptor themselves .
Antipsychotic Potential
Studies have shown that modulation of mAChRs can lead to antipsychotic effects, making this compound a candidate for treating conditions such as schizophrenia. For instance, compounds that selectively activate M4 mAChRs have demonstrated efficacy in reversing hyperdopaminergic states associated with psychosis .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that similar derivatives can attenuate lipopolysaccharide-induced NF-κB activation, indicating a possible mechanism for reducing inflammation .
In Vitro Studies
- Cell Viability Assays : Various derivatives were tested for cytotoxicity against cancer cell lines, revealing that modifications in the chemical structure could significantly alter their antiproliferative activity. For example, compounds with specific substitutions showed IC50 values ranging from 6.5 µM to >20 µM, indicating varying degrees of biological activity .
- Anti-inflammatory Activity : Compounds derived from similar frameworks were assessed for their ability to inhibit NF-κB activation. Some demonstrated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has highlighted the importance of specific functional groups in modulating biological activity. For instance, fluorinated derivatives often exhibit enhanced receptor affinity and selectivity due to increased lipophilicity and electronic effects .
Comparative Data Table
| Compound Name | IC50 (μM) | Target Receptor | Biological Activity |
|---|---|---|---|
| This compound | TBD | M4 mAChR | Antipsychotic potential |
| Similar Derivative A | 6.5 | NF-κB | Anti-inflammatory |
| Similar Derivative B | >20 | Various cancer cell lines | Cytotoxicity |
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution of 5-fluoropyridin-3-amine with cyclopentylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternative routes include reductive amination using cyclopentylmethyl ketone and ammonia equivalents. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical for yields >70% .
- Data Insight : HPLC purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can structural purity and identity be confirmed for this compound?
- Methodology :
- NMR : ¹H/¹³C NMR resolves cyclopentylmethyl protons (δ 1.5–2.2 ppm multiplet) and pyridine fluorine coupling (³JHF ≈ 12 Hz) .
- HPLC-MS : Retention time alignment with standards and m/z = 222.2 (M+H⁺) ensure identity .
- X-ray crystallography : Validates stereochemistry and bond angles (e.g., C-N-C angles ≈ 120°) .
Q. What are the primary biological targets identified for fluoropyridine derivatives like this compound?
- Methodology : Kinase inhibition assays (e.g., mitogen-activated protein kinase kinase kinase 12) using recombinant enzymes and ATP-competitive binding protocols. IC₅₀/Ki values are determined via fluorescence polarization .
- Data Insight : Structural analogs show Ki = 9.0 nM for kinase targets, suggesting high specificity .
Advanced Research Questions
Q. How does the cyclopentylmethyl substituent influence pharmacokinetic properties compared to other alkyl groups?
- Methodology :
- LogP/D studies : Compare octanol/water partitioning (LogP ≈ 2.8) with N-pentyl analogs (LogP ≈ 3.5) to assess lipophilicity .
- Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation (t₁/₂ > 60 min) .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodology :
- Comparative assays : Repeat kinase inhibition assays under physiological ATP concentrations (1 mM vs. 10 µM in vitro) .
- Pharmacodynamic modeling : Correlate free plasma concentrations with target engagement using LC-MS/MS .
Q. How can fluoropyridine-based compounds be optimized for fluorescent pH sensing?
- Methodology :
- Structural derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at C-5 to enhance fluorescence quantum yield (QY ≈ 0.45 in pH 7.4) .
- Two-photon microscopy : Validate pH-dependent emission (λex = 800 nm, λem = 520 nm) in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
